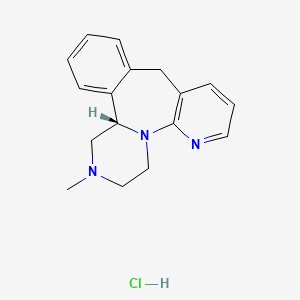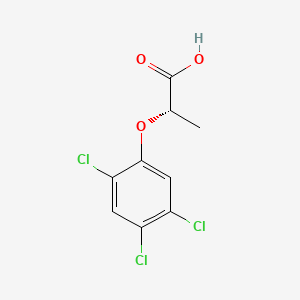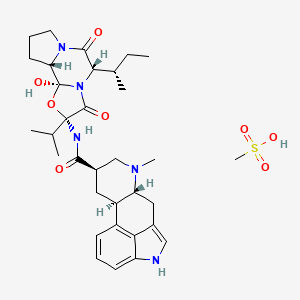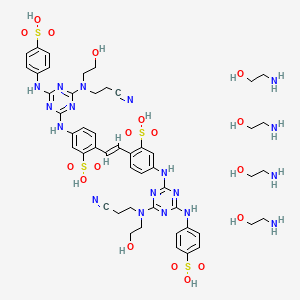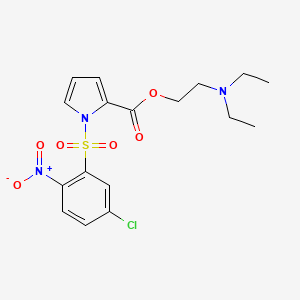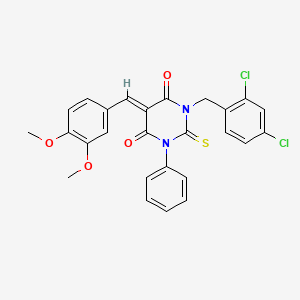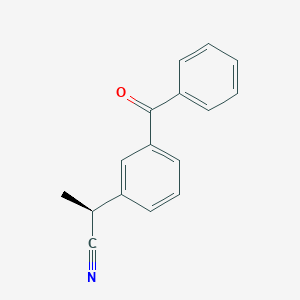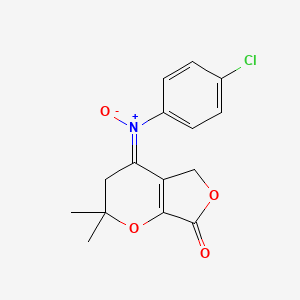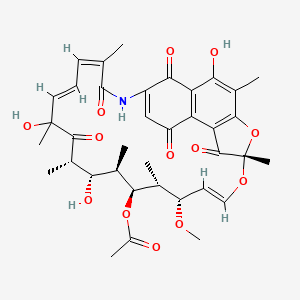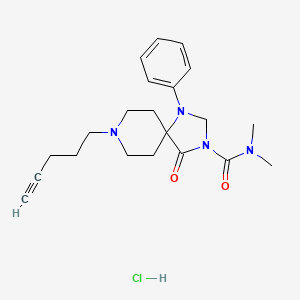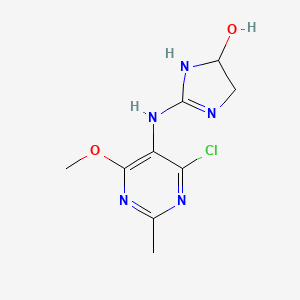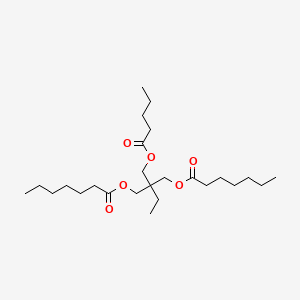
Trimethylolpropane valerate diheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolpropane valerate diheptanoate is an organic compound with the molecular formula C25H46O6. It is an ester derived from trimethylolpropane, valeric acid, and heptanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolpropane valerate diheptanoate is synthesized through esterification reactions involving trimethylolpropane, valeric acid, and heptanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, trimethylolpropane, valeric acid, and heptanoic acid, are mixed in specific ratios and subjected to esterification in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane valerate diheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Valeric acid and heptanoic acid.
Reduction: Trimethylolpropane and corresponding alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Trimethylolpropane valerate diheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a lubricant, plasticizer, and stabilizer in the production of plastics and resins.
Mechanism of Action
The mechanism of action of trimethylolpropane valerate diheptanoate involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release trimethylolpropane, valeric acid, and heptanoic acid. These metabolites can then participate in metabolic pathways, influencing cellular processes such as energy production and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
- Trimethylolpropane trioleate
- Trimethylolpropane trimethylacetate
- Trimethylolpropane tricaprylate
Uniqueness
Trimethylolpropane valerate diheptanoate is unique due to its specific combination of valeric acid and heptanoic acid esters, which impart distinct physicochemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for diverse applications in both aqueous and non-aqueous environments.
Properties
CAS No. |
71426-94-3 |
|---|---|
Molecular Formula |
C25H46O6 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[2-(heptanoyloxymethyl)-2-(pentanoyloxymethyl)butyl] heptanoate |
InChI |
InChI=1S/C25H46O6/c1-5-9-12-14-17-23(27)30-20-25(8-4,19-29-22(26)16-11-7-3)21-31-24(28)18-15-13-10-6-2/h5-21H2,1-4H3 |
InChI Key |
UHSSSGAJFCVTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CC)(COC(=O)CCCC)COC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


